An In-depth Technical Guide to 4-Methyl-2-oxovaleric Acid: Core Properties and Methodologies
An In-depth Technical Guide to 4-Methyl-2-oxovaleric Acid: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-oxovaleric acid, also known as α-ketoisocaproic acid (KIC), is a key branched-chain keto acid (BCKA) derived from the essential amino acid leucine.[1] It serves as a critical intermediate in leucine metabolism and has garnered significant interest in various research fields, including metabolic disorders, sports nutrition, and neurology. This technical guide provides a comprehensive overview of the fundamental properties of 4-Methyl-2-oxovaleric acid, detailed experimental protocols, and visualizations of its metabolic context.
Core Properties
The fundamental chemical and physical properties of 4-Methyl-2-oxovaleric acid are summarized below.
Synonyms and Identifiers
To facilitate comprehensive literature searches, a list of common synonyms and chemical identifiers is provided.
| Identifier Type | Value |
| IUPAC Name | 4-methyl-2-oxopentanoic acid |
| Common Synonyms | α-Ketoisocaproic acid, Ketoleucine, 2-Oxoisocaproic acid, α-KIC |
| CAS Number | 816-66-0[2] |
| Molecular Formula | C6H10O3[2] |
| Molecular Weight | 130.14 g/mol [2] |
| InChI Key | BKAJNAXTPSGJCU-UHFFFAOYSA-N[1] |
Physicochemical Data
Quantitative physicochemical data are crucial for experimental design and interpretation.
| Property | Value | Source |
| Melting Point | 8-10 °C | [2] |
| Boiling Point | 82-83 °C at 11 mmHg | [2] |
| Density | 1.055 g/mL at 20 °C | [2] |
| Refractive Index | n20/D 1.431 | [2] |
| Solubility | Soluble in water | [2] |
Biological Significance
4-Methyl-2-oxovaleric acid plays a pivotal role in cellular metabolism, primarily through its connection to leucine. The degradation of leucine in muscle tissue leads to the formation of this keto acid, a process that also contributes to the synthesis of other amino acids like alanine and glutamate.[1] In the liver, 4-Methyl-2-oxovaleric acid can be converted into various important molecules, including cholesterol and acetyl-CoA.[1]
Notably, elevated levels of 4-Methyl-2-oxovaleric acid are a key biomarker for Maple Syrup Urine Disease (MSUD), a metabolic disorder characterized by the inability to properly break down branched-chain amino acids.[1] Conversely, its potential therapeutic applications are also under investigation. Studies have explored its use as a nutritional supplement to enhance physical performance and reduce muscle damage.[1]
Signaling Pathway Involvement
The metabolic effects of leucine and, by extension, 4-Methyl-2-oxovaleric acid, are partly mediated through the mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a potent activator of mTORC1, a key complex in this pathway.[3][4]
Experimental Protocols
Synthesis of 4-Methyl-2-oxovaleric Acid
While various methods exist for the synthesis of α-keto acids, a common laboratory-scale approach involves the oxidation of the corresponding α-hydroxy acid or the transamination of the parent amino acid. A specific method for the synthesis of 4-methylvaleric acid, a related compound, involves a one-carbon α-ketoacid elongation pathway from 4-methyl-2-oxovalerate, highlighting the enzymatic interconversion possibilities.[5][6][7] For direct synthesis, enzymatic conversion from L-leucine using an L-amino acid oxidase can be employed, followed by purification.
General Enzymatic Synthesis Protocol:
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Reaction Setup: Dissolve L-leucine in a suitable buffer (e.g., phosphate buffer, pH 7-8).
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Enzyme Addition: Add L-amino acid oxidase to the solution. The enzyme concentration and reaction time will need to be optimized.
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Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.
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Monitoring: Monitor the progress of the reaction by measuring the disappearance of leucine or the appearance of 4-Methyl-2-oxovaleric acid using techniques like HPLC.
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Termination: Stop the reaction by denaturing the enzyme, for example, by adding a strong acid or by heat inactivation.
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Purification: Proceed with the purification of the product.
Purification of 4-Methyl-2-oxovaleric Acid
Purification of α-keto acids from a reaction mixture or biological sample is crucial for accurate downstream analysis. A combination of extraction and chromatographic techniques is often employed.
General Purification Protocol:
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Acidification and Extraction: Acidify the reaction mixture or biological sample to protonate the carboxylic acid group. Extract the 4-Methyl-2-oxovaleric acid into an organic solvent such as ethyl acetate.
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Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
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Chromatography: For higher purity, employ column chromatography. A silica gel column can be used with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the target compound from impurities. Monitor the fractions using thin-layer chromatography (TLC).
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Final Product: Combine the pure fractions and evaporate the solvent to obtain the purified 4-Methyl-2-oxovaleric acid.
Analytical Methods
Accurate quantification of 4-Methyl-2-oxovaleric acid in biological matrices is essential for metabolic studies. HPLC and GC-MS are commonly used techniques.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be used for the determination of α-oxoacids.[8]
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Derivatization: Derivatization is often necessary to enhance detection.
-
Column: A C18 column is typically used.
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Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common.
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Detection: UV detection is frequently used.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS provides high sensitivity and specificity for the analysis of volatile compounds. Derivatization is required to make the keto acid volatile.
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Sample Preparation: Extract the organic acids from the sample.
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Derivatization: A two-step derivatization is common for keto acids:
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GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient.
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MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for targeted analysis.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the metabolic effects of 4-Methyl-2-oxovaleric acid in a cell culture model.
This workflow provides a structured approach, starting from cell culture and treatment, followed by multi-omics analysis, and culminating in data interpretation to understand the metabolic impact of 4-Methyl-2-oxovaleric acid.
Conclusion
4-Methyl-2-oxovaleric acid is a metabolite of significant interest due to its central role in leucine metabolism and its potential implications for health and disease. This guide has provided a detailed overview of its fundamental properties, its involvement in the mTOR signaling pathway, and general protocols for its synthesis, purification, and analysis. The presented information and visualizations aim to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science. Further investigation into the precise mechanisms of action of this keto acid will undoubtedly open new avenues for therapeutic interventions and a deeper understanding of metabolic regulation.
References
- 1. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Methyl-2-oxovaleric acid = 98.0 T 816-66-0 [sigmaaldrich.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis of 4-methylvaleric acid, a precursor of pogostone, involves a 2-isobutylmalate synthase related to 2-isopropylmalate synthase of leucine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
